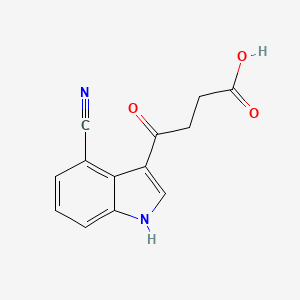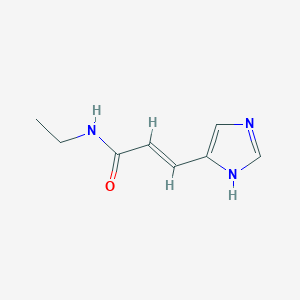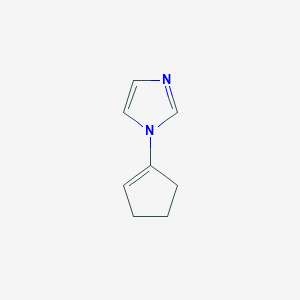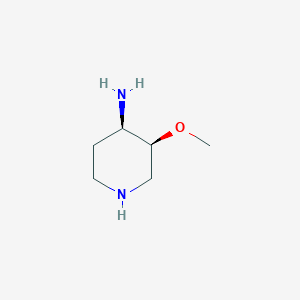![molecular formula C15H11IN2O B12821264 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Méthodes De Préparation
The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. For instance, 2-phenylimidazo[1,2-a]pyridine can be added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath .
Analyse Des Réactions Chimiques
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can undergo substitution reactions, particularly at the benzylic position, via an SN1 pathway.
Radical Reactions: The compound can be functionalized through radical reactions using transition metal catalysis.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry and pharmaceutical chemistry. It is used as a scaffold for the synthesis of various derivatives that exhibit biological activities. For example, imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities in oxidation reactions . Additionally, these compounds are explored for their potential use in medicinal chemistry due to their ability to interact with biological targets .
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in nucleophilic and electrophilic reactions, facilitating its binding to specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development .
Comparaison Avec Des Composés Similaires
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities .
Propriétés
Formule moléculaire |
C15H11IN2O |
|---|---|
Poids moléculaire |
362.16 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
Clé InChI |
WOJSTFCOYDTRJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)






![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)

